[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate
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Overview
Description
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate is a complex organic compound with the molecular formula C17H12ClNO3S2 and a molecular weight of 377.86 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate typically involves the condensation reaction of thiophene derivatives with aromatic amines and sulfonyl chlorides. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar condensation methods. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.
Scientific Research Applications
[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(thiophen-2-ylmethylideneamino)benzoic acid
- 2-(Thiophen-2-ylmethylideneamino)-3-thiophenecarbonitrile
Uniqueness
Compared to similar compounds, [4-(Thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate is unique due to its combination of a thiophene ring and a chlorobenzenesulfonate moiety, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3S2/c18-13-3-9-17(10-4-13)24(20,21)22-15-7-5-14(6-8-15)19-12-16-2-1-11-23-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVJHUTSBCMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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